molecular formula C18H14O6 B2370742 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid CAS No. 294855-19-9

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid

Cat. No.: B2370742
CAS No.: 294855-19-9
M. Wt: 326.304
InChI Key: AUDRNTPCTORBDI-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid is a coumarin derivative featuring a chromen-4-one core substituted with a methyl group at position 2, a phenoxy group at position 3, and an acetic acid moiety linked via an ether bond at position 7 (Figure 1). Coumarins are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-11-18(24-12-5-3-2-4-6-12)17(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRNTPCTORBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Precursor Derivatization

A common approach involves modifying coumarin (2H-chromen-2-one) derivatives. For instance, 7-hydroxycoumarin can serve as a starting material. Alkylation of the 7-hydroxyl group with chloroacetic acid derivatives introduces the acetic acid moiety early in the synthesis. However, this route requires careful protection of reactive sites to avoid undesired side reactions.

Pechmann Condensation

The Pechmann condensation, which involves reacting phenols with β-keto esters in the presence of acid catalysts, is another foundational method. For example, resorcinol and ethyl acetoacetate under sulfuric acid catalysis yield 7-hydroxy-4-methylcoumarin. Subsequent functionalization at the 7-position is critical for introducing the phenoxy and acetic acid groups.

Introduction of the Phenoxy Group

Incorporating the phenoxy substituent at the 3-position of the chromenone core demands precise regioselective control.

Nucleophilic Aromatic Substitution

Patents describe nucleophilic substitution reactions using phenol derivatives under basic conditions. For example, reacting 3-bromo-2-methyl-4H-chromen-4-one with sodium phenoxide in dimethylformamide (DMF) at 80–100°C achieves substitution at the 3-position. Yields for this step range from 65% to 78%, depending on the stoichiometry of phenol and reaction time.

Ullmann-Type Coupling

Copper-catalyzed coupling reactions offer an alternative for attaching the phenoxy group. A mixture of 3-iodochromenone, phenol, copper(I) iodide, and a diamine ligand in refluxing toluene facilitates the formation of the C–O bond. This method improves regioselectivity but requires stringent exclusion of moisture.

Functionalization at the 7-Position: Acetic Acid Moiety Installation

The 7-hydroxy group of the intermediate chromenone undergoes etherification to introduce the acetic acid side chain.

Alkylation with Ethyl Bromoacetate

A two-step process is often employed:

  • Etherification : Treating 7-hydroxychromenone with ethyl bromoacetate in acetone, using potassium carbonate as a base, yields the ethyl ester derivative. Reaction conditions (e.g., 12–24 hours at 50–60°C) influence conversion rates, with reported yields of 70–85%.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF). Acidification with hydrochloric acid precipitates the final product. This step achieves near-quantitative yields (90–95%) under optimized conditions.

Direct Carboxymethylation

Alternative protocols utilize chloroacetic acid directly in the presence of phase-transfer catalysts. For instance, tetrabutylammonium bromide (TBAB) in a water/dichloromethane biphasic system enables efficient etherification at room temperature, though competing hydrolysis of chloroacetic acid necessitates careful pH control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions but may complicate purification.
  • Etherification steps benefit from acetone or THF due to their moderate polarity and compatibility with carbonate bases.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
  • Microwave-assisted synthesis reduces reaction times for key steps, such as Pechmann condensation, from hours to minutes while maintaining yields >80%.

Purification and Characterization

Crystallization Techniques

The final product is typically purified via recrystallization from ethanol/water mixtures. Differential solubility between the acetic acid derivative and ester intermediates allows for high-purity isolates (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.15 (s, 1H, chromenone H-5), 7.45–7.30 (m, 5H, phenoxy aryl), and 4.70 (s, 2H, OCH₂CO).
  • IR : Strong absorptions at 1720 cm⁻¹ (C=O, chromenone) and 1685 cm⁻¹ (COOH).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Pechmann + Alkylation Cyclization, alkylation, hydrolysis 62 97 Moderate
Ullmann + Direct CM Coupling, carboxymethylation 58 95 Low
Microwave-Assisted Accelerated condensation steps 75 98 High

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chromenone core and phenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Groups

Ester Derivatives
  • Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (): This compound replaces the acetic acid group with a benzyl ester. The esterification reduces polarity, increasing lipophilicity, which may enhance membrane permeability but decrease water solubility. Such derivatives are often intermediates in drug synthesis, enabling targeted delivery via hydrolysis .
  • (3β)-Cholest-5-en-3-yl ester derivative ():
    The acetic acid is esterified with a cholesterol moiety, likely for lipid-based delivery systems. This modification could improve biodistribution in hydrophobic environments, such as cell membranes .
Furochromen Derivatives
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (): Incorporates a fused furan ring and a methoxyphenyl group. The methoxy group introduces electron-donating effects, altering electronic properties and reactivity. Synthesized via MCRs with a 74% yield, demonstrating high efficiency .
Substituent Variations
  • 2-((3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETAMIDE ():
    Replaces the acetic acid with an acetamide group. The amide bond introduces hydrogen-bonding capabilities, which may improve interactions with enzymes or receptors.
  • 2-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl}acetic acid (): Features a naphthylmethoxy group, significantly increasing steric bulk and aromaticity. This modification could enhance π-π stacking interactions in biological systems .

Biological Activity

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H14O6C_{18}H_{14}O_6. It features a chromenone core, which is known for its significant biological activity, particularly in pharmacology and biochemistry.

Antioxidant Properties

Research indicates that compounds with a chromenone structure exhibit strong antioxidant activities. The presence of phenoxy and acetic acid moieties enhances the compound's ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma. The compound's mechanism involves the modulation of signaling pathways related to inflammation, particularly NF-kB and MAPK pathways .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound show promise. In vitro studies have reported that it can induce apoptosis in various cancer cell lines by activating caspase pathways. Furthermore, it appears to inhibit tumor growth in animal models, making it a candidate for further development as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It has been suggested that the compound interacts with nuclear receptors, influencing gene expression related to inflammation and cell proliferation.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of various chromenone derivatives, this compound showed a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating its effectiveness as an antioxidant.

Case Study 2: Anti-inflammatory Effects

A controlled trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked decrease in joint swelling and pain scores in treated animals versus the placebo group, supporting its potential therapeutic use .

Case Study 3: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. The results suggest its potential as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AChromenone derivativeAntioxidant, Anti-inflammatory
Compound BRelated phenolic compoundAnticancer, Antimicrobial
This compound Chromenone core with phenoxy groupAntioxidant, Anti-inflammatory, Anticancer

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Chromenone Core Formation : Condensation of substituted phenols with β-keto esters under basic conditions (e.g., sodium ethoxide).
  • Functionalization : Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions.
  • Reaction Optimization : Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and reaction time (6–24 hours) to maximize yield and purity. Analytical techniques like TLC and HPLC are used to monitor intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with key signals for the chromenone core (δ 6.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for methylene protons).
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄O₆: 326.08) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Storage : Keep in a dry, cool environment (<25°C) away from oxidizers (P402) .
  • Emergency Response : For ingestion, seek immediate medical attention and provide SDS (P301 + P310). Avoid heat sources (P210) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates. Tools like the Artificial Force-Induced Reaction (AFIR) method identify energetically favorable pathways. Experimental validation via microfluidic reactors or high-throughput screening reduces trial-and-error cycles. Feedback loops between computational predictions and experimental data refine synthetic protocols .

Q. What structural modifications enhance biological activity while maintaining stability?

  • Methodological Answer :
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position increases lipophilicity and metabolic stability.
  • Bioisosteric Replacement : Replacing the phenoxy group with a 4-methoxyphenyl group improves binding affinity to COX-2 (IC₅₀ reduced by ~40%) based on SAR studies of analogs .

Q. How do discrepancies in reported biological activity data arise, and how can they be resolved?

  • Methodological Answer : Variations in assay conditions (e.g., cell line viability, solvent DMSO concentration) may cause conflicting results. For example:
  • Cytotoxicity Assays : MCF-7 cells treated with 10 μM vs. 50 μM may show divergent IC₅₀ values due to solubility limits.
  • Normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3). Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What advanced techniques elucidate molecular interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like AChE.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cryo-EM : Resolves structural changes in target enzymes upon compound binding at near-atomic resolution .

Q. How can environmental hazards of this compound be mitigated during disposal?

  • Methodological Answer :
  • Biodegradation Studies : Assess microbial degradation pathways using soil/water microcosms.
  • Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts (P501). Avoid aquatic release (H400) .

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